Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves multiple steps. One common method includes the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to GABAAR, the compound inhibits its function, leading to changes in neuronal excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Uniqueness
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 11-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-15-13-17(21)7-8-19(15)9-11-20(12-10-19)18(22)23-14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
PIHHLFMDJVGAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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